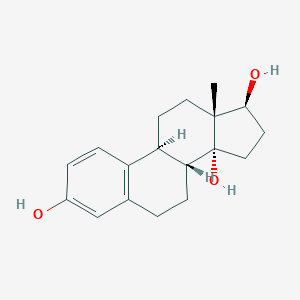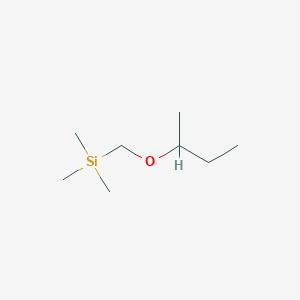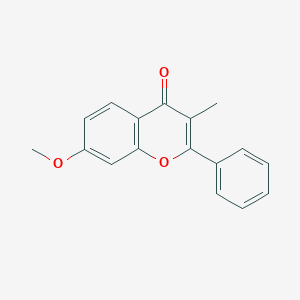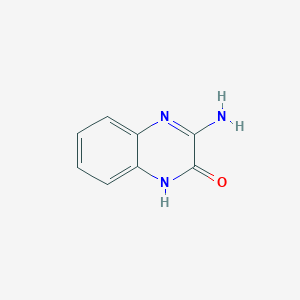
3-氨基喹喔啉-2(1H)-酮
概述
描述
3-Aminoquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a quinoxaline ring system with an amino group at the third position and a keto group at the second position
科学研究应用
3-Aminoquinoxalin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological research.
Medicine: Due to its biological activities, 3-Aminoquinoxalin-2(1H)-one is explored for potential therapeutic applications, including drug development.
Industry: The compound is used in the development of agrochemicals and other industrial products
作用机制
Target of Action
The primary target of 3-Aminoquinoxalin-2(1H)-one is the C-3 position of the quinoxalin-2(1H)-one molecule . This target plays a crucial role in the compound’s interaction with other molecules, particularly in reactions involving amination .
Mode of Action
3-Aminoquinoxalin-2(1H)-one interacts with its targets through a process known as oxidative amination . This involves the addition of an amine group to the C-3 position of the quinoxalin-2(1H)-one molecule . The reaction is facilitated by copper catalysis .
Biochemical Pathways
The primary biochemical pathway affected by 3-Aminoquinoxalin-2(1H)-one is the C–H functionalization pathway . This pathway involves the formation of new bonds (C–C, C–N, C–P, C–S, and C–O) via the functionalization of the C–H bond of the quinoxalin-2(1H)-one molecule . The downstream effects of this pathway include the creation of a wide variety of functionalized quinoxalin-2(1H)-one derivatives .
Pharmacokinetics
The compound’s high yield in reactions suggests that it may have good bioavailability.
Result of Action
The result of 3-Aminoquinoxalin-2(1H)-one’s action is the formation of a wide variety of 3-aminoquinoxalin-2(1H)-one derivatives . These derivatives are formed with good functional group tolerance , indicating that the compound’s action can result in a diverse range of molecular structures.
Action Environment
The action of 3-Aminoquinoxalin-2(1H)-one is influenced by various environmental factors. For instance, the copper-catalysed oxidative amination reaction is performed under mild reaction conditions , suggesting that the compound’s action, efficacy, and stability may be sensitive to temperature and other environmental conditions.
生化分析
Biochemical Properties
The role of 3-Aminoquinoxalin-2(1H)-one in biochemical reactions primarily involves the process of amination . It interacts with primary or secondary amines as the nitrogen sources in the presence of a copper catalyst . The nature of these interactions involves the formation of a wide variety of 3-aminoquinoxalin-2(1H)-ones .
Cellular Effects
Quinoxalin-2(1H)-ones, the broader class of compounds to which 3-Aminoquinoxalin-2(1H)-one belongs, are known to exhibit significant bioactive properties, including antiviral, antidiabetic, antimicrobial, antibacterial, anticancer, anti-inflammatory, and protein kinase inhibitory activities .
Molecular Mechanism
The molecular mechanism of 3-Aminoquinoxalin-2(1H)-one involves copper-catalyzed oxidative C-3 amination . This process allows for the formation of a wide variety of 3-aminoquinoxalin-2(1H)-ones
Temporal Effects in Laboratory Settings
The synthesis of 3-Aminoquinoxalin-2(1H)-one has been demonstrated to be efficient, with good functional group tolerance .
Metabolic Pathways
The compound is involved in the process of amination, which is a key part of many metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminoquinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-one. One common method is the copper-catalyzed oxidative amination of quinoxalin-2(1H)-ones with primary or secondary amines. This method provides high yields and good functional group tolerance . Another approach involves the transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones, which is considered an environmentally benign synthetic route .
Industrial Production Methods: Industrial production methods for 3-Aminoquinoxalin-2(1H)-one often rely on scalable and efficient synthetic strategies. The copper-catalyzed oxidative amination method is favored due to its high yield and mild reaction conditions, making it suitable for large-scale production .
化学反应分析
Types of Reactions: 3-Aminoquinoxalin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group at the third position can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological activities and properties .
相似化合物的比较
Quinoxalin-2(1H)-one: The parent compound without the amino group.
3-Methylquinoxalin-2(1H)-one: A similar compound with a methyl group instead of an amino group at the third position.
3-Phenylquinoxalin-2(1H)-one: A compound with a phenyl group at the third position.
Uniqueness: 3-Aminoquinoxalin-2(1H)-one is unique due to the presence of the amino group at the third position, which imparts distinct chemical and biological properties. This functional group allows for a wide range of chemical modifications and enhances the compound’s biological activities compared to its analogs .
属性
IUPAC Name |
3-amino-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7-8(12)11-6-4-2-1-3-5(6)10-7/h1-4H,(H2,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBADXPVZMYLKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406176 | |
| Record name | 3-amino-1H-quinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35015-91-9 | |
| Record name | 3-amino-1H-quinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key challenges in synthesizing unsymmetrically substituted 3-aminoquinoxalin-2(1H)-ones?
A: Synthesizing unsymmetrically substituted 3-aminoquinoxalin-2(1H)-ones often leads to the formation of regioisomers, posing a significant challenge. The specific isomer formed depends on the reactivity of the ring-closure reagent used in the synthesis. [] For example, using reagents like oxalomonoimidic acid esters or chloro(methylimino)acetic acid ethyl ester can lead to different ratios of isomers. []
Q2: How can NMR spectroscopy be used to distinguish between isomers of 3-aminoquinoxalin-2(1H)-one?
A: NMR techniques, specifically ¹H, ¹³C, and ¹⁵N NMR, are invaluable for identifying and characterizing the different isomers of 3-aminoquinoxalin-2(1H)-one. [, ] These techniques provide detailed information about the arrangement of atoms within the molecule, allowing researchers to differentiate between isomers based on their unique spectral signatures.
Q3: What unexpected regioselectivity is observed during the nitration of 3-aminoquinoxalin-2(1H)-ones?
A: Nitration of 6,7-disubstituted-3-aminoquinoxalin-2(1H)-ones unexpectedly favors substitution at the 8-position, regardless of the electronic or steric effects of substituents on the aromatic ring or the amino group. [] This regioselectivity, confirmed through theoretical calculations and NMR studies, suggests that the nitronium ion preferentially attacks the monoprotonated form of the molecule at the 8-position. []
Q4: Can you describe an efficient method for synthesizing 3-aminoquinoxalin-2(1H)-ones?
A: A highly effective and practical approach involves a copper-catalyzed oxidative amination of quinoxalin-2(1H)-ones using readily available primary or secondary amines. [] This method offers several advantages, including high atom economy, simple operation, mild reaction conditions, and impressive yields of up to 98%. []
Q5: What alternative, metal-free approach exists for synthesizing N-acylated 3-aminoquinoxalin-2(1H)-ones?
A: A recently developed method utilizes visible light and a rhodamine B catalyst to promote the amidation of quinoxalin-2(1H)-ones with amides. [] This approach, conducted under mild, metal-free conditions using air as an oxidant, offers a sustainable and efficient route to diverse N-acylated 3-aminoquinoxalin-2(1H)-one derivatives. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
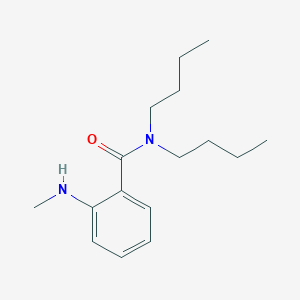

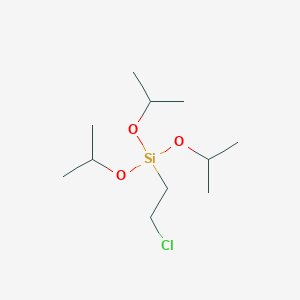
![Spiro[cycloheptane-1,3'-[3H]indole]-2'-carboxanilide](/img/structure/B96064.png)

![2-[(E)-but-2-enoyl]oxyethyl (E)-but-2-enoate](/img/structure/B96069.png)
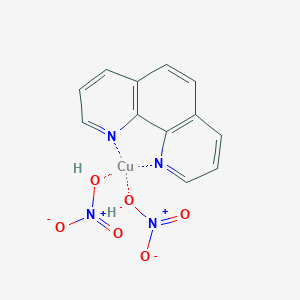

![2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol](/img/structure/B96075.png)
